![molecular formula C9H17N5O2 B2814734 Tert-butyl N-[(5-amino-1-methyl-1,2,4-triazol-3-yl)methyl]carbamate CAS No. 2378503-62-7](/img/structure/B2814734.png)
Tert-butyl N-[(5-amino-1-methyl-1,2,4-triazol-3-yl)methyl]carbamate
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Overview
Description
Tert-butyl carbamate is a compound used in palladium-catalyzed synthesis of N-Boc-protected anilines . It’s also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as NMR spectroscopy. For example, a similar compound, tert-butyl carbamate, has been analyzed using 1H-NMR and 13C-NMR .Chemical Reactions Analysis
Tert-butyl carbamate has been used in palladium-catalyzed cross-coupling reactions with various aryl halides .Physical And Chemical Properties Analysis
Tert-butyl carbamate has a molecular weight of 117.15, a melting point of 105-108°C, and a refractive index of 1.458 .Scientific Research Applications
Synthesis of Ceftolozane
“Tert-butyl N-[(5-amino-1-methyl-1,2,4-triazol-3-yl)methyl]carbamate” is an important intermediate product in the synthesis of ceftolozane . Ceftolozane is a new intravenous fifth-generation cephalosporin antibiotic derived from the structural modification of FK518 . It has good tolerance, a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa in in vivo and in vitro tests .
Organic Synthesis
5-Amino-pyrazoles, which include “Tert-butyl N-[(5-amino-1-methyl-1,2,4-triazol-3-yl)methyl]carbamate”, are potent reagents in organic synthesis . They are versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .
Construction of Diverse Heterocyclic Scaffolds
5-Amino-pyrazoles are used for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They are used to construct organic compounds, particularly diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds .
Synthesis of Pharmaceuticals
Nitrogen-containing aromatic heterocycles, which include “Tert-butyl N-[(5-amino-1-methyl-1,2,4-triazol-3-yl)methyl]carbamate”, are common motifs in a wide range of synthesized drugs . They are used in the drug design and engineering of pharmaceuticals, with nearly 60% of unique small-molecule drugs containing a nitrogen heterocycle .
Synthesis of Polymers and Dyes
Nitrogen-containing aromatic heterocycles are also used in the synthesis of polymers and dyes . They are common motifs in these functional materials .
Synthesis of N-Boc-protected Anilines
Tert-butyl carbamate, a related compound, was used in palladium-catalyzed synthesis of N-Boc-protected anilines . It’s plausible that “Tert-butyl N-[(5-amino-1-methyl-1,2,4-triazol-3-yl)methyl]carbamate” could be used in a similar manner.
Mechanism of Action
Target of Action
Tert-butyl N-[(5-amino-1-methyl-1,2,4-triazol-3-yl)methyl]carbamate is an important intermediate in the synthesis of ceftolozane , a fifth-generation cephalosporin antibiotic . Ceftolozane has a wide antibacterial spectrum and strong activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa .
Biochemical Pathways
The compound is synthesized via amination, reduction, esterification, trityl protection, and condensation steps starting from 1-methyl-1H-pyrazol-5-amine . The structures of the target product and intermediates in each step were characterized by mass spectrometry, 1H and 13C NMR, and FT-IR spectroscopy .
Result of Action
As an intermediate in the synthesis of ceftolozane, Tert-butyl N-[(5-amino-1-methyl-1,2,4-triazol-3-yl)methyl]carbamate contributes to the antibiotic’s efficacy against a broad spectrum of bacteria, including Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa .
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[(5-amino-1-methyl-1,2,4-triazol-3-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5O2/c1-9(2,3)16-8(15)11-5-6-12-7(10)14(4)13-6/h5H2,1-4H3,(H,11,15)(H2,10,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKMVMSGTOFTGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NN(C(=N1)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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